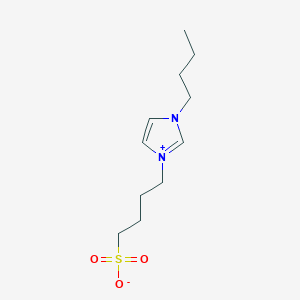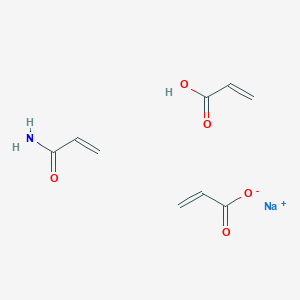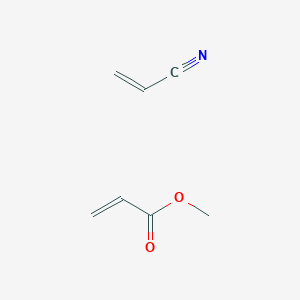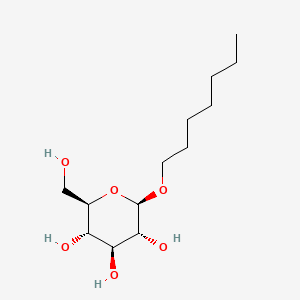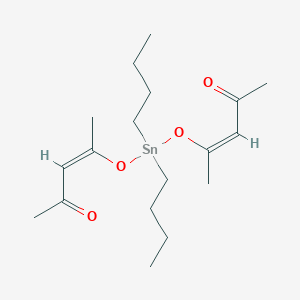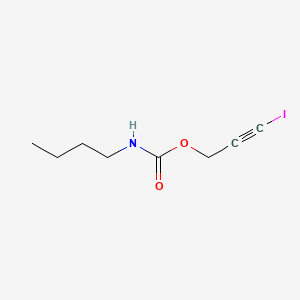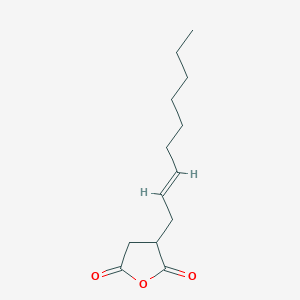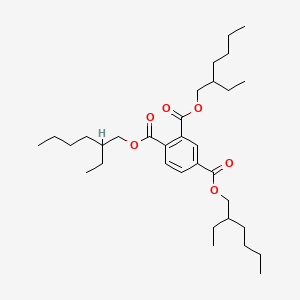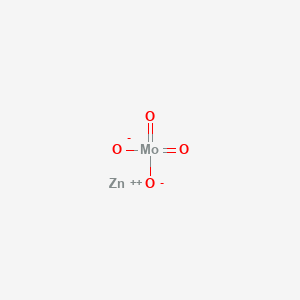
Zinc molybdate
描述
Zinc molybdate is an inorganic compound with the chemical formula ZnMoO₄. It is a white, tetragonal crystalline material that is insoluble in water. This compound is known for its use as a white pigment and corrosion inhibitor. This compound is also utilized in various industrial applications due to its unique properties, including its role as an electrode material and its low toxicity compared to other molybdates .
准备方法
Synthetic Routes and Reaction Conditions: Zinc molybdate can be synthesized through several methods. One common approach involves the thermal decomposition of an oxalate complex. This method requires grinding together oxalic acid, ammonium molybdate, and zinc nitrate, followed by heating the mixture to a controlled temperature of 500°C . Another method involves the low-temperature synthesis of this compound nanostructures from oxides using hydrothermal, ultrasonic treatment, and conventional stirring .
Industrial Production Methods: In industrial settings, this compound is often produced through solid-state synthesis or co-precipitation methods. The solid-state synthesis involves high-temperature reactions, while co-precipitation requires the removal of polluting ions using large amounts of water .
化学反应分析
Types of Reactions: Zinc molybdate undergoes various chemical reactions, including oxidation, reduction, and adsorption. For instance, it acts as a catalyst in the reduction of 3-nitrophenol and the adsorption of methylene blue dye . It also participates in sulfidation and oxidative regeneration reactions, which are crucial for deep gas purification processes .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen sulfide for sulfidation and oxygen for oxidative regeneration . The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure optimal performance.
Major Products Formed: The major products formed from reactions involving this compound include reduced organic compounds, such as 3-aminophenol from the reduction of 3-nitrophenol, and various sulfides from sulfidation reactions .
科学研究应用
Zinc molybdate has a wide range of scientific research applications. It is used as a photocatalyst, phosphor for light-emitting diodes, and electrochemical anode material for lithium batteries . Additionally, it serves as a scintillating bolometer for double beta decay studies, a humidity sensor, and an antibacterial agent . In the field of biological imaging, this compound is employed for deep tumor imaging due to its unique optical properties .
作用机制
The mechanism of action of zinc molybdate varies depending on its application. As a photocatalyst, it absorbs light and generates electron-hole pairs that drive chemical reactions. In antibacterial applications, this compound disrupts bacterial cell walls and inhibits their growth . Its role as a corrosion inhibitor involves the formation of a protective oxide film on metal surfaces, preventing further oxidation .
相似化合物的比较
Zinc molybdate is often compared to other molybdates, such as sodium this compound and calcium molybdate. Unlike these compounds, this compound is less toxic due to its insolubility in water . It also exhibits unique properties, such as higher efficiency in photocatalytic and antibacterial applications . Other similar compounds include strontium molybdate and barium molybdate, which are used in similar industrial applications but differ in their chemical and physical properties .
Conclusion
This compound is a versatile compound with numerous applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties, such as low toxicity and high efficiency in catalytic and antibacterial applications, make it a valuable material for scientific research and industrial use.
属性
IUPAC Name |
zinc;dioxido(dioxo)molybdenum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4O.Zn/q;;;2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEWLETZEZXLHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoO4Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Molybdenum zinc oxide (MoZnO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13767-32-3 | |
| Record name | Molybdenum zinc oxide (MoZnO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum zinc tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC MOLYBDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/302KZX2NIS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


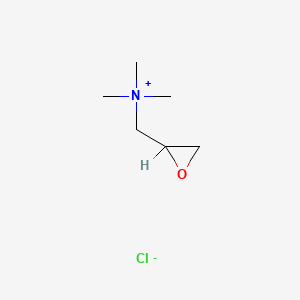
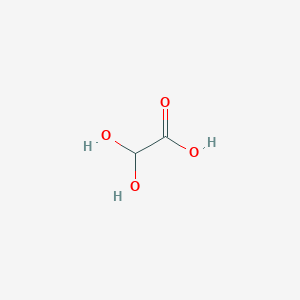

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B7802661.png)
![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-3H-purin-6-one](/img/structure/B7802664.png)
![disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B7802665.png)
